molecular formula C18H17ClF2N2O2 B6451802 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549035-07-4

3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6451802
CAS RN: 2549035-07-4
M. Wt: 366.8 g/mol
InChI Key: QLQNALGKPSAGBK-UHFFFAOYSA-N
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Description

“3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Chemical Reactions Analysis

Piperidine derivatives, such as “3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine”, can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Future Directions

The future directions for research on “3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine” and similar piperidine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c19-15-10-22-6-3-17(15)25-11-12-4-7-23(8-5-12)18(24)14-2-1-13(20)9-16(14)21/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNALGKPSAGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine

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